molecular formula C9H14ClN B13422687 DL-Amphetamine-13C6 Hydrochloride

DL-Amphetamine-13C6 Hydrochloride

Cat. No.: B13422687
M. Wt: 177.62 g/mol
InChI Key: SEVKYLYIYIKRSW-RDIRWOPYSA-N
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Description

DL-Amphetamine-13C6 Hydrochloride is a synthetic stimulant and a labeled compound used primarily as an internal standard in toxicology and analytical chemistry. The compound is a derivative of amphetamine, where six carbon atoms are replaced with the carbon-13 isotope. This labeling allows for precise quantification and analysis in mass spectrometry due to its unique isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various synthetic routes, including the Leuckart reaction, which involves the reductive amination of phenylacetone with formamide and subsequent hydrolysis . The reaction conditions often require controlled temperatures and the use of reducing agents such as formic acid .

Industrial Production Methods

Industrial production of DL-Amphetamine-13C6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is essential for the separation and purification of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

DL-Amphetamine-13C6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various amphetamine derivatives, such as phenylacetone from oxidation and different substituted amphetamines from nucleophilic substitution .

Scientific Research Applications

DL-Amphetamine-13C6 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DL-Amphetamine-13C6 Hydrochloride is similar to that of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by reversing the transporters responsible for the reuptake of these neurotransmitters, leading to increased synaptic concentrations . The compound also inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .

Properties

Molecular Formula

C9H14ClN

Molecular Weight

177.62 g/mol

IUPAC Name

1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2+1,3+1,4+1,5+1,6+1,9+1;

InChI Key

SEVKYLYIYIKRSW-RDIRWOPYSA-N

Isomeric SMILES

CC(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)N.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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